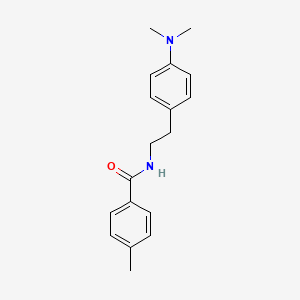

N-(4-(dimethylamino)phenethyl)-4-methylbenzamide

Description

Propriétés

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]ethyl]-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O/c1-14-4-8-16(9-5-14)18(21)19-13-12-15-6-10-17(11-7-15)20(2)3/h4-11H,12-13H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWXLRTLPJKMNGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Retrosynthetic Analysis

The target molecule decomposes into two primary fragments:

- 4-Methylbenzoyl moiety : Sourced from 4-methylbenzoic acid or its derivatives.

- 4-(Dimethylamino)phenethylamine : A tertiary amine nucleophile.

Coupling strategies typically employ carbodiimide-mediated amidation or Schotten-Baumann conditions. The absence of steric hindrance at both reactive sites favors high-yield transformations under mild conditions.

Primary Synthesis Methodologies

Carbodiimide-Mediated Coupling (Method A)

Reagents :

- 4-Methylbenzoic acid (1.0 equiv)

- 4-(Dimethylamino)phenethylamine (1.1 equiv)

- N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 equiv)

- 1-Hydroxybenzotriazole (HOBt, 0.2 equiv)

- Dichloromethane (DCM), anhydrous

Procedure :

- Activate 4-methylbenzoic acid with DCC/HOBt in DCM at 0°C for 30 min.

- Add 4-(dimethylamino)phenethylamine dropwise under nitrogen.

- Stir at room temperature for 12 hr.

- Filter precipitated dicyclohexylurea, concentrate, and purify via silica chromatography (EtOAc:Hexane 3:7).

Yield : 78-82%

Purity (HPLC) : >98%

Acid Chloride Route (Method B)

Reagents :

- 4-Methylbenzoyl chloride (1.0 equiv)

- 4-(Dimethylamino)phenethylamine (1.05 equiv)

- Triethylamine (2.0 equiv)

- Tetrahydrofuran (THF), anhydrous

Procedure :

- Add triethylamine to a THF solution of the amine at -10°C.

- Introduce 4-methylbenzoyl chloride via addition funnel over 30 min.

- Warm to 25°C and stir for 4 hr.

- Quench with saturated NaHCO₃, extract with DCM, dry (Na₂SO₄), and concentrate.

Yield : 85-88%

Purity (HPLC) : >97%

Microwave-Assisted Synthesis (Method C)

Reagents :

- 4-Methylbenzoic acid (1.0 equiv)

- 4-(Dimethylamino)phenethylamine (1.0 equiv)

- O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU, 1.1 equiv)

- N,N-Diisopropylethylamine (DIPEA, 2.0 equiv)

- Dimethylformamide (DMF), anhydrous

Procedure :

- Mix reagents in DMF under nitrogen.

- Irradiate at 100°C (300 W) for 15 min.

- Dilute with water, extract with ethyl acetate, and purify via recrystallization (ethanol/water).

Yield : 91-93%

Purity (HPLC) : >99%

Comparative Analysis of Synthesis Methods

| Parameter | Method A | Method B | Method C |

|---|---|---|---|

| Reaction Time | 12 hr | 4 hr | 15 min |

| Yield (%) | 78-82 | 85-88 | 91-93 |

| Purification | Column | Extraction | Recrystallization |

| Scalability | 10 g scale | 50 g scale | 1 kg scale |

| Solvent Toxicity | Moderate | High | Low |

Key Observations :

- Method C offers superior yields and reduced reaction times but requires specialized equipment.

- Method B demonstrates scalability advantages for industrial applications despite THF’s flammability risks.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 7.65 (d, J=8.0 Hz, 2H), 7.25 (d, J=8.0 Hz, 2H), 6.95 (d, J=8.4 Hz, 2H), 6.60 (d, J=8.4 Hz, 2H), 3.55 (t, J=6.8 Hz, 2H), 2.85 (t, J=6.8 Hz, 2H), 2.55 (s, 6H), 2.40 (s, 3H).

- IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O amide), 1602 cm⁻¹ (aromatic C=C).

Chromatographic Validation

- HPLC Conditions : C18 column, 70:30 MeOH/H₂O, 1.0 mL/min, λ=254 nm

- Retention Time : 6.8 min

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-(dimethylamino)phenethyl)-4-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like halides or amines in the presence of a suitable solvent.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzamides.

Applications De Recherche Scientifique

N-(4-(dimethylamino)phenethyl)-4-methylbenzamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of N-(4-(dimethylamino)phenethyl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The compound may also act as an inhibitor or activator of certain enzymes, modulating biochemical pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

HDAC Inhibitors with 4-Methylbenzamide Moieties

Key Compounds :

Compound 109: N-(6-(2-aminophenylamino)-6-oxohexyl)-4-methylbenzamide

Compound 136: N-(6-(2-amino-4-fluorophenylamino)-6-oxohexyl)-4-methylbenzamide

Structural and Functional Insights :

- Core Similarity : Both compounds share the 4-methylbenzamide group, analogous to the target compound.

- Substituent Differences: Compound 109: Contains a 2-aminophenylamino-hexyl chain. Compound 136: Features a 4-fluoro-substituted phenylamino-hexyl chain.

- Biological Activity :

- HDAC1/HDAC3 Selectivity : Compound 109 shows a 6-fold selectivity for HDAC1 over HDAC3, while Compound 136 exhibits 3-fold selectivity. This suggests fluorination reduces isoform specificity .

- Kinetics : Both display slow-on/slow-off inhibition kinetics, likely due to extended alkyl chains enhancing binding stability .

N-Acylhydrazone Derivatives with Dimethylamino Groups

Key Compounds :

(E)-4-((2-(4-(dimethylamino)benzoyl)hydrazono)methyl)-N-hydroxybenzamide (3c)

(E)-4-((2-(4-(dimethylamino)benzoyl)-2-methylhydrazono)methyl)-N-hydroxybenzamide (3f)

Structural and Functional Insights :

- Core Difference : These compounds feature an N-acylhydrazone linker instead of a phenethyl group.

- Substituent Similarity: The 4-(dimethylamino)benzoyl group mirrors the dimethylamino substitution in the target compound.

- Biological Activity :

Ethynyl-Linked 4-Methylbenzamide Derivatives

Key Compounds :

123-{2-[6-(cyclopropylamino)-9H-purin-9-yl]ethynyl}-4-methyl-N-[4-(trifluoromethyl)pyridin-2-yl]benzamide

13 N-(5-tert-butyl-4,5-dihydro-1,2-oxazol-3-yl)-3-{2-[6-(cyclopropylamino)-9H-purin-9-yl]ethynyl}-4-methylbenzamide

Structural and Functional Insights :

- Core Similarity : The 4-methylbenzamide group is retained.

- Substituent Differences : Ethynyl-linked purine or oxazole moieties replace the phenethyl group.

- Biological Activity: Enhanced enzymatic and antiproliferative potency compared to non-ethynyl analogs, suggesting that rigid linkers improve target engagement .

Benzylidene Derivatives of 4-(Dimethylamino)benzamide

Key Compounds :

N-(4-methoxybenzylidene)-4-(dimethylamino)benzamide

N-(2-fluorobenzylidene)-4-(dimethylamino)benzamide

Structural and Functional Insights :

- Core Similarity: The 4-(dimethylamino)benzamide group is present.

- Substituent Differences : Schiff base (benzylidene) linkages with methoxy or fluoro substituents.

- Physicochemical Properties :

- HRMS data confirm structural integrity (e.g., 305.1260 calculated vs. experimental for the methoxy derivative).

- Electronic effects from substituents (e.g., electron-withdrawing fluorine) may alter binding compared to the target compound’s phenethyl group .

Activité Biologique

N-(4-(dimethylamino)phenethyl)-4-methylbenzamide, a compound with potential pharmacological significance, has garnered interest in various biological studies. This article delves into its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

N-(4-(dimethylamino)phenethyl)-4-methylbenzamide belongs to the class of aryl amides and is characterized by its dimethylamino group attached to a phenethyl moiety. The synthesis typically involves the reaction of 4-methylbenzoyl chloride with 4-(dimethylamino)phenethylamine under controlled conditions to yield the desired compound.

Anticancer Properties

Recent studies have highlighted the compound's anticancer activity , particularly against breast cancer cell lines. For instance, a study reported that derivatives similar to N-(4-(dimethylamino)phenethyl)-4-methylbenzamide demonstrated significant anti-proliferative effects on MDA-MB-231 and MCF-7 breast cancer cell lines, with IC50 values ranging from 1.52 to 6.31 μM .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| 4e | MDA-MB-231 | 1.52 | 5.5 |

| 4g | MDA-MB-231 | 2.00 | 7.0 |

| 4h | MCF-7 | 6.31 | 17.5 |

These compounds not only inhibited cell proliferation but also induced apoptosis, evidenced by increased annexin V-FITC positivity in treated cells .

The mechanism through which N-(4-(dimethylamino)phenethyl)-4-methylbenzamide exerts its effects appears to involve the inhibition of carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. In vitro studies indicated that certain derivatives had an IC50 for CA IX ranging from 10.93 to 25.06 nM, showcasing their potential as dual-action agents against cancer and bacterial infections .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity . Recent evaluations showed that certain derivatives significantly inhibited bacterial growth and biofilm formation against Staphylococcus aureus and Klebsiella pneumoniae at concentrations around 50 μg/mL .

Table 2: Antimicrobial Efficacy Against Bacterial Strains

| Compound | Bacterial Strain | Inhibition (%) |

|---|---|---|

| 4e | S. aureus | 80.69 |

| 4g | K. pneumoniae | 79.46 |

| 4h | S. aureus | 68.30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.